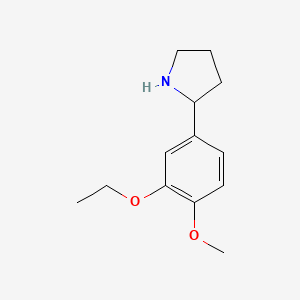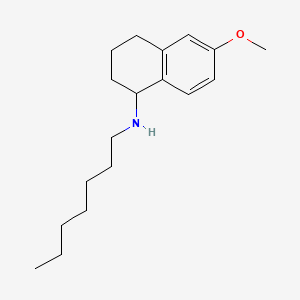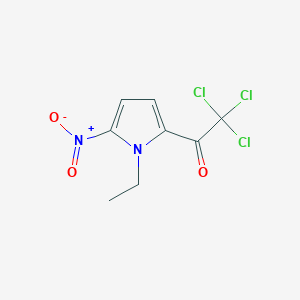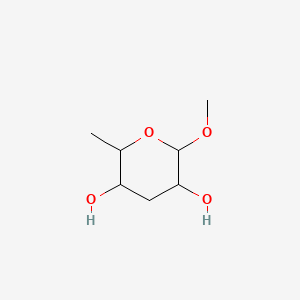
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反応の分析
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for designing novel biologically active compounds due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . Additionally, it has been studied for its potential as an inhibitor of various enzymes and proteins .
作用機序
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as myeloid cell leukemia-1 protein, affecting the binding mode to enantioselective proteins . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
4-((2S)Pyrrolidin-2-YL)-2-ethoxy-1-methoxybenzene can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones These compounds share similar structural features but differ in their biological activity and applications
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
2-(3-ethoxy-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-9-10(6-7-12(13)15-2)11-5-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |
InChIキー |
OQODLQDVVMRNJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2CCCN2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)



![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)
